Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINXEYLEMFBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284881 | |
| Record name | Methyl 2,3-dihydro-1H-indole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150535-14-1 | |
| Record name | Methyl 2,3-dihydro-1H-indole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150535-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-1H-indole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001284881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate can be synthesized through various methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of indole-2-carboxylic acid followed by esterification can yield the desired compound . Another method involves the reaction of indoline with methyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxaldehyde, while reduction can produce indoline-2-methanol .
Scientific Research Applications
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate is a chemical compound with the molecular formula . It features a 2,3-dihydro-1H-indole moiety substituted with a methyl acetate group .
Structural Information
Key structural attributes of this compound :
- Molecular Formula:
- SMILES Notation: COC(=O)CC1CC2=CC=CC=C2N1
- InChI: InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3
- InChIKey: IAINXEYLEMFBPF-UHFFFAOYSA-N
Potential Applications
While the search results do not provide explicit applications of this compound, they do offer some context clues:
- Synthesis of New Compounds: 2,3-Dihydroindoles, the class of compounds to which this compound belongs, are cited as "promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties" .
- Antitumor Activity: 2-(1H-Indol-3-yl)-2-oxo-acetamides, which share an indole core, have demonstrated antitumor activity, particularly against colon and lung tumors .
- Related Derivatives: Research on related compounds such as indol-3-glyoxylamide derivatives have shown antiasthmatic, antiallergic, immunosuppressive, and immunomodulating activities . Additionally, studies involving curcumine derivatives and their potential as HIV-1 integrase inhibitors utilized CoMFA (Comparative Molecular Field Analysis) for understanding structure-activity relationships .
- Meclofenamic Acid (MFA) Research: Meclofenamic acid, while structurally distinct, has been investigated for its effects on retinal pigment epithelium (RPE) . This highlights the broader research interest in understanding the effects of various acid derivatives on biological systems.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate involves its interaction with specific molecular targets. The indoline ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Saturation of the Indole Ring: The parent compound features a 2,3-dihydroindole core, reducing aromaticity compared to fully unsaturated indoles like Ethyl 2-(1H-indol-3-yl)acetate . This saturation impacts electronic properties and reactivity.
Substituent Effects: Fluoro (in Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) and cyano groups (in Ethyl 2-cyano-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate) enhance bioactivity by modulating electron distribution and binding affinity to biological targets . Hydroxy and oxo substituents (e.g., in Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate) improve solubility and antioxidant capacity .
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 2-(1H-indol-3-yl)acetate ) exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic profiles .
Biological Activity
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique bicyclic structure, exhibits significant potential in pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHN O, featuring a dihydroindole moiety linked to an acetate group. This structure contributes to its reactivity and interactions with biological targets, particularly melatonin receptors, which are crucial in regulating circadian rhythms and sleep patterns.
Target Interaction
The compound primarily interacts with melatonin receptors, suggesting potential applications in treating sleep disorders and other neurobiological conditions. The indole ring system enhances binding affinity due to its structural properties.
Biochemical Pathways
Indole derivatives like this compound influence various biochemical pathways. They have been shown to exhibit:
- Antiviral Activity : Effective against viral infections.
- Anti-inflammatory Properties : Reduction of inflammation markers.
- Anticancer Effects : Inhibition of cancer cell proliferation.
- Antimicrobial Activity : Efficacy against various microbial strains.
These effects are attributed to their ability to modulate cell signaling pathways and gene expression.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins .
Antimicrobial Efficacy
The compound also displays promising antimicrobial properties. It has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the indole ring can enhance its antimicrobial potency.
Study on Melatonin Receptor Binding
A study evaluated the binding affinity of this compound to melatonin receptors. Results indicated a high binding affinity, suggesting its potential as a therapeutic agent for sleep disorders. This study highlights the importance of the compound's structural features in receptor interaction.
Evaluation of Anticancer Activity
In a comparative study involving various indole derivatives, this compound was found to have an IC value lower than many known anticancer agents against specific cancer cell lines. This underscores its potential as a lead compound for further development in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate, and how can reaction efficiency be optimized?
The synthesis typically involves esterification of indole acetic acid derivatives. For example, refluxing 2-(1H-indol-3-yl)acetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst, followed by neutralization with aqueous sodium carbonate and solvent extraction (e.g., chloroform) to isolate the ester . Optimization includes adjusting reaction time (8–12 hours), acid catalyst concentration (10–15% v/v), and temperature (70–80°C). Purity can be improved via recrystallization or column chromatography using silica gel and a hexane/ethyl acetate gradient.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol). Data collection involves a diffractometer with Mo/Kα radiation (λ = 0.71073 Å). Structure refinement uses SHELXL (from the SHELX suite) to solve and optimize the model, addressing thermal parameters and hydrogen bonding networks. The final structure is validated using R-factors and residual electron density maps .
Q. What chromatographic techniques are effective for purifying this compound?
Liquid-liquid extraction (e.g., chloroform/water) removes polar impurities. Column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate (7:3) eluent system separates non-polar by-products. For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase (60:40) is recommended .
Advanced Questions
Q. What contradictions can arise between computational predictions and experimental spectroscopic data for this compound, and how are they resolved?
Discrepancies often occur in NMR chemical shifts (e.g., indole ring protons) due to solvent effects or tautomerism. For resolution:
- Compare experimental -NMR (in DMSO-d6 or CDCl3) with DFT-calculated shifts (B3LYP/6-311+G(d,p)).
- Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks.
- Re-examine reaction conditions: trace solvents or acidic residues may protonate the indole nitrogen, altering shifts .
Q. How can reaction conditions be optimized to minimize by-products (e.g., dimerization or oxidation) during synthesis?
- Temperature control : Maintain reflux at 70–75°C to avoid thermal decomposition.
- Inert atmosphere : Use nitrogen to prevent oxidation of the indole ring.
- Catalyst screening : Replace HSO with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) suppress dimerization compared to ethanol .
Q. How does the electronic environment of the indole ring influence reactivity in further derivatization (e.g., alkylation or acylation)?
The electron-rich indole ring facilitates electrophilic substitution at the 3-position. Substituents like the methyl ester at position 2 alter reactivity:
Q. What computational methods are used to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : AutoDock Vina or Glide predicts binding modes to targets like serotonin receptors.
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories.
- QSAR studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
